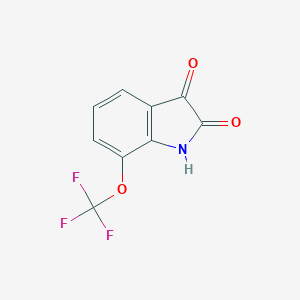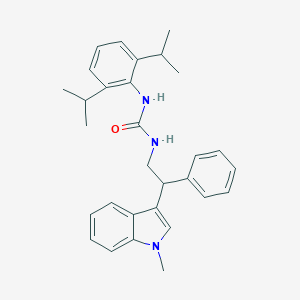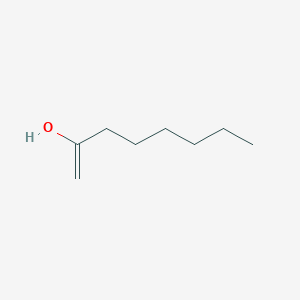
3,4,5-三氟苯硼酸
描述
3,4,5-Trifluorophenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a white to light brown crystalline powder .
Synthesis Analysis
The synthesis of 3,4,5-Trifluorophenylboronic acid involves a Grignard reaction. After the reaction is initiated, the temperature rises rapidly and is then lowered to 10-15°C in an ice-water bath. The reaction continues at room temperature for 8 hours. After the reaction is over, the reaction solution is slowly poured into dilute hydrochloric acid. The liquids are then separated, and the aqueous phase is extracted twice. The organic phases are combined, dried with anhydrous sodium sulfate, spin dried, and recrystallized from ethyl chloride. This process yields 3,4,5-Trifluorophenylboronic acid with a yield of 78% and a content of 99.6% .Molecular Structure Analysis
The molecular formula of 3,4,5-Trifluorophenylboronic acid is C6H4BF3O2 . The molecular weight is 175.903 g/mol .Chemical Reactions Analysis
3,4,5-Trifluorophenylboronic acid is involved in several chemical reactions. It is used in the preparation of phenylboronic catechol esters and determination of Lewis acidity. It is also used in the synthesis of benzopyranone derivatives as GABAA receptor modulators, synthesis of multisubstituted olefins and conjugate dienes, and Suzuki cross-coupling reactions .Physical and Chemical Properties Analysis
3,4,5-Trifluorophenylboronic acid has a density of 1.4±0.1 g/cm^3. Its melting point is 290-295 °C (lit.), and its boiling point is 263.6±50.0 °C at 760 mmHg. The vapour pressure is 0.0±0.6 mmHg at 25°C .科学研究应用
苯并吡喃酮衍生物的合成
苯并吡喃酮衍生物由于其药理特性而具有重要意义,包括它们作为 GABAA 受体调节剂 的作用 . 3,4,5-三氟苯硼酸被用于这些化合物的合成,这可以导致针对神经系统疾病的新药物的开发。
铃木交叉偶联反应
该化合物是 铃木交叉偶联反应 中的关键反应物 ,是有机化学中形成碳-碳键的关键方法。该反应广泛应用于制药行业,用于创建复杂的分子结构。
多取代烯烃的制备
多取代烯烃具有广泛的应用,特别是在材料科学和合成化学中。 在它们制备中使用 3,4,5-三氟苯硼酸可以创建具有特定性质的聚合物和其他先进材料 .
路易斯酸性的测定
路易斯酸在催化和各种化学化合物的合成中起着至关重要的作用。 3,4,5-三氟苯硼酸被用来制备 苯硼酸儿茶酚酯,然后用来测定硼酸的路易斯酸性 .
共轭二烯的合成
共轭二烯在合成橡胶和其他弹性体的生产中很重要。 该化合物在合成这些二烯中的作用对于推进具有增强柔韧性和耐久性的材料至关重要 .
氟化芳香族聚(醚-酰胺)的制备
氟化芳香族聚(醚-酰胺)以其热稳定性和耐溶剂性而闻名,使其适合高性能应用。 3,4,5-三氟苯硼酸参与了这些聚合物的制备,为先进材料的开发做出了贡献 .
直接酰胺化反应的催化剂
该化合物在氨基酸衍生物的直接酰胺化反应中充当催化剂。 该过程对于肽合成至关重要,这在开发新的治疗剂方面具有影响 .
共晶形成
3,4,5-三氟苯硼酸被用于形成新的 1:1 共晶,与尿素成分一起。 共晶因其在改变药物物理性质方面的潜力而引起了人们的兴趣 .
安全和危害
3,4,5-Trifluorophenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes serious eye irritation. It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this chemical .
未来方向
3,4,5-Trifluorophenylboronic acid has been used in the preparation of phenylboronic catechol esters and determination of Lewis acidity, synthesis of benzopyranone derivatives as GABAA receptor modulators, synthesis of multisubstituted olefins and conjugate dienes, and Suzuki cross-coupling reactions . These applications suggest that it could have potential uses in various fields of chemistry and materials science.
作用机制
Target of Action
3,4,5-Trifluorophenylboronic acid is a type of fluorinated phenylboronic acid . It is often used as a reagent in organic synthesis and as an intermediate in pharmaceutical and chemical industries . The primary targets of this compound are various organic substrates in the context of Suzuki-Miyaura coupling reactions .
Mode of Action
The compound is known for its high reactivity and stability in air . It exhibits good positional and stereo-selectivity in Suzuki-Miyaura coupling reactions, where it acts as a ligand for palladium catalysts . In these reactions, various chemical functional groups remain unchanged, making it an important pathway for forming C-C bonds .
Biochemical Pathways
In organic synthesis reactions, 3,4,5-Trifluorophenylboronic acid plays a crucial role in the formation of C-O, C-N, and C-S bonds . It is also used in C-H activation reactions and asymmetric catalysis .
Result of Action
The result of the compound’s action is the formation of new organic compounds through various reactions, such as Suzuki-Miyaura coupling, C-H activation, and the formation of C-O, C-N, and C-S bonds . It is also used in the synthesis of benzopyranone derivatives as GABAA receptor modulators .
Action Environment
The compound is relatively stable in air and insensitive to moisture, allowing for long-term storage . The reaction conditions are mild, and the yield is high . It should be stored in a dark place, sealed, and in a dry environment . It is also recommended to ensure adequate ventilation, especially in confined areas .
属性
IUPAC Name |
(3,4,5-trifluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDDEIOYXFXNNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370438 | |
| Record name | 3,4,5-Trifluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143418-49-9 | |
| Record name | (3,4,5-Trifluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143418-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(3,4,5-trifluorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143418499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-Trifluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4,5-trifluorophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3,4,5-Trifluorophenylboronic acid interesting for crystal engineering?
A: 3,4,5-Trifluorophenylboronic acid exhibits a strong tendency to form cocrystals due to its ability to engage in various supramolecular synthons. [] For instance, it readily forms hydrogen bonds with urea, particularly favoring the syn-anti conformation for these interactions. [] This makes it a promising candidate for designing and controlling the solid-state structure of materials.
Q2: What unique hydrogen bonding pattern was observed in the cocrystal of 3,4,5-Trifluorophenylboronic acid and urea?
A: In the cocrystal, 3,4,5-Trifluorophenylboronic acid interacts with urea through O-H...O and N-H...O hydrogen bonds, forming layered structures. Interestingly, these layers are further connected by N-H...F hydrogen bonds, a feature not commonly observed in urea cocrystals. []
Q3: How can 3,4,5-Trifluorophenylboronic acid be used in polymer chemistry?
A: 3,4,5-Trifluorophenylboronic acid serves as a key building block for synthesizing highly fluorinated polymers. It can be converted to 2,2′-bis(3,4,5-trifluorophenyl)-4,4′-diaminodiphenyl ether (FPAPE), a diamine monomer used to prepare poly(ether-imide)s. [] These polymers possess desirable properties like high glass transition temperatures, good solubility in organic solvents, and excellent thermal stability, making them attractive for high-performance applications. []
Q4: What catalytic activity does 3,4,5-Trifluorophenylboronic acid exhibit?
A: 3,4,5-Trifluorophenylboronic acid acts as a catalyst in the direct polycondensation of carboxylic acids and amines. [] Furthermore, it facilitates the reduction of carboxylic acids to alcohols when used in conjunction with sodium borohydride. [, ] This reaction proceeds through the in situ formation of an acyloxyboron intermediate, which is subsequently reduced by sodium borohydride. [] This method offers a mild and efficient pathway for carboxylic acid reduction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione](/img/structure/B116030.png)
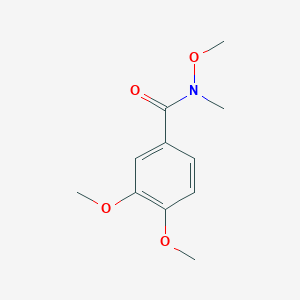
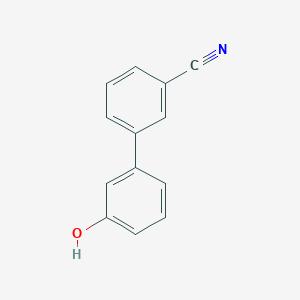






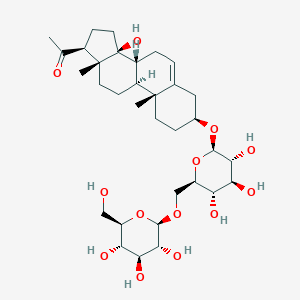
![(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B116048.png)
